N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide, with the CAS number 681270-88-2, is a complex organic compound characterized by a unique molecular structure. This compound belongs to a class of sulfonamide derivatives and exhibits potential biological activities that are of interest in medicinal chemistry.
This compound can be classified as a sulfonamide due to the presence of the sulfonyl group attached to the phenyl ring. It also features a pyrido-diazocin moiety, which contributes to its pharmacological properties. Such compounds are often investigated for their potential as therapeutic agents due to their ability to interact with biological targets.
The synthesis of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide typically involves several steps:
These steps require careful control of reaction conditions including temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C26H27N3O4S |
Molecular Weight | 477.58 g/mol |
InChI Key | ATYZOYNAVOEBRG-UHFFFAOYSA-N |
SMILES | C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CCC5=CC=CC=C5 |
This structure indicates multiple functional groups including amide and sulfonamide functionalities which are crucial for its biological activity .
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide can participate in various chemical reactions:
These reactions are important for modifying the compound for enhanced biological activity or for synthesizing related compounds .
The mechanism of action for N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide is not fully elucidated but is believed to involve:
Research continues to explore its exact mechanisms and potential therapeutic applications .
The physical and chemical properties of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Not specified |
These properties are critical for determining the compound's behavior in various environments and its suitability for different applications.
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide has several scientific applications:
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2